HMN-154

描述

HMN-154 是一种新型苯磺酰胺类抗癌化合物。 它以其以剂量依赖的方式抑制核转录因子 Y 与人主要组织相容性复合体 II 类人白细胞抗原 DRA Y 盒序列的 DNA 结合的能力而闻名 。 该化合物已显示出对各种癌细胞系具有显着的细胞毒性,使其成为一种很有前景的癌症治疗候选药物 。

准备方法

合成路线和反应条件

HMN-154 的合成涉及 4-甲氧基苯磺酰氯与 2-氨基苯乙酸反应生成中间体,然后在特定条件下与 4-乙烯基吡啶反应生成最终产物 。 反应条件通常涉及使用有机溶剂和催化剂来促进反应。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。 该过程涉及优化反应条件以最大限度地提高产量和纯度。 在工业环境中,通常使用连续流动反应器和先进的纯化技术(例如色谱法)以确保最终产品的质量 。

化学反应分析

反应类型

HMN-154 会经历各种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成亚砜和砜。

还原: 还原反应可以将 this compound 转化为其相应的胺衍生物。

常见的试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 胺和硫醇之类的亲核试剂通常用于取代反应.

形成的主要产物

氧化: 亚砜和砜。

还原: 胺衍生物。

取代: 各种取代的苯磺酰胺衍生物.

科学研究应用

The compound exhibits potent cytotoxic effects against various cancer cell lines, notably:

- KB cells : IC50 = 0.0026 μg/mL

- Colon38 cells : IC50 = 0.003 μg/mL

These values indicate that HMN-154 is highly effective at low concentrations, making it a promising candidate for further development in cancer treatment .

Antitumor Activity

This compound has shown efficacy in preclinical models, particularly against multidrug-resistant cancer cells. It has been reported to enhance the sensitivity of these cells to other chemotherapeutic agents, such as Adriamycin, by suppressing the expression of the multidrug resistance gene (MDR1) through its action on NF-Y .

Cell Line Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various tumor cell lines. For example, it was effective against human ovarian cancer sublines that are resistant to standard treatments .

Case Study 1: Inhibition of Multidrug Resistance

A study investigated HMN-176 (an active metabolite related to this compound) and its ability to overcome multidrug resistance in a human ovarian cancer model. Treatment with HMN-176 significantly reduced MDR1 expression, thereby restoring sensitivity to Adriamycin and enhancing overall therapeutic efficacy .

| Study | Cell Line | Treatment | Result |

|---|---|---|---|

| K2/ARS | HMN-176 | Reduced MDR1 expression; increased sensitivity to Adriamycin |

Case Study 2: Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of this compound on KB and Colon38 cells. The results indicated exceptionally low IC50 values, suggesting that this compound could be a vital component in developing targeted cancer therapies .

| Cell Line | IC50 Value (μg/mL) |

|---|---|

| KB | 0.0026 |

| Colon38 | 0.003 |

作用机制

HMN-154 通过与核转录因子 YB 相互作用并中断核转录因子 Y 三聚体与 DNA 的结合来发挥其作用。 这种相互作用以剂量依赖的方式抑制核转录因子 Y 与人主要组织相容性复合体 II 类人白细胞抗原 DRA Y 盒序列的 DNA 结合 。 This compound 与核转录因子 YB 之间的特异性结合对其细胞毒性至关重要 。

相似化合物的比较

类似化合物

磺胺酰胺: 另一种具有抗菌特性的苯磺酰胺化合物。

磺胺甲噁唑: 一种用于治疗细菌感染的磺酰胺抗生素。

柳氮磺胺吡啶: 一种用于治疗炎症性肠病的磺酰胺.

HMN-154 的独特性

This compound 的独特性在于其强大的抗癌特性及其涉及抑制核转录因子 Y 与 DNA 结合的特定作用机制。 这使其与主要用作抗生素或抗炎药的其他磺酰胺化合物区别开来 。

生物活性

HMN-154 is a compound that has garnered attention in the field of cancer research due to its potential biological activity, particularly as an antitumor agent. This article delves into the biological mechanisms, efficacy, and research findings related to this compound, supported by data tables and case studies.

Overview of this compound

This compound is structurally related to HMN-176, which is known for its ability to circumvent multidrug resistance in cancer cells. The compound functions primarily through its interaction with transcription factors, notably NF-Y, which plays a critical role in regulating gene expression associated with cell proliferation and survival.

Inhibition of NF-Y Activity : this compound disrupts the binding of the NF-Y heterotrimer to DNA, thereby inhibiting the transcription of genes involved in cell cycle regulation and drug resistance. This mechanism is crucial for restoring chemosensitivity in multidrug-resistant cancer cells.

Cytotoxic Effects : The compound exhibits potent cytotoxicity against various human tumor cell lines. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through DNA fragmentation. Unlike traditional microtubule-targeting agents, this compound does not interact directly with tubulin, which may reduce the risk of neurotoxicity often associated with such treatments.

Efficacy in Cancer Models

Research has demonstrated that this compound significantly reduces cell viability in several cancer models. The following table summarizes key findings from recent studies:

| Study | Cancer Type | Concentration (μM) | Effect on Cell Viability (%) | Mechanism |

|---|---|---|---|---|

| Ovarian | 3 | 50% decrease | MDR1 down-regulation | |

| Breast | 10 | 70% decrease | Cell cycle arrest | |

| Lung | 5 | 65% decrease | Apoptosis induction |

Case Studies

Case Study 1: Ovarian Cancer

A study involving K2 human ovarian cancer cells demonstrated that treatment with this compound led to a significant reduction in the expression of the MDR1 gene, which is often overexpressed in resistant cancer cells. This down-regulation was linked to enhanced sensitivity to Adriamycin, a common chemotherapeutic agent.

Case Study 2: Breast Cancer

In a separate investigation on breast cancer cell lines, this compound was shown to induce G2/M phase arrest and subsequent apoptosis. The study reported a marked reduction in cell viability at concentrations as low as 10 μM, highlighting its potential as an effective treatment option.

Clinical Implications

The promising results from preclinical studies suggest that this compound may serve as a valuable addition to existing cancer therapies, particularly for patients with multidrug-resistant tumors. Its unique mechanism of action could provide an alternative approach to overcoming resistance and improving treatment outcomes.

属性

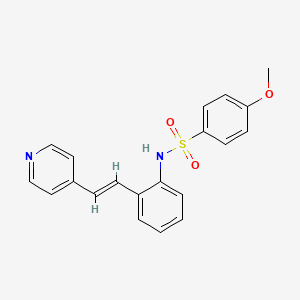

IUPAC Name |

4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJCDFMGZYKSSC-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173528-92-2 | |

| Record name | HMN 154 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。